[1,2,5]Triazepane-5-carboxylic acid benzyl ester

Regioselective synthesis Heterocycle functionalization Medicinal chemistry building blocks

[1,2,5]Triazepane-5-carboxylic acid benzyl ester (CAS 1208309‑22‑1, benzyl 1,2,5‑triazepane‑5‑carboxylate) is a mono‑protected seven‑membered heterocyclic scaffold containing three endocyclic nitrogen atoms. Its molecular formula is C₁₂H₁₇N₃O₂ (MW 235.28 g mol⁻¹) and it is commercially supplied at ≥98% purity.

Molecular Formula C12H17N3O2
Molecular Weight 235.28 g/mol
Cat. No. B8023268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2,5]Triazepane-5-carboxylic acid benzyl ester
Molecular FormulaC12H17N3O2
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESC1CN(CCNN1)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C12H17N3O2/c16-12(15-8-6-13-14-7-9-15)17-10-11-4-2-1-3-5-11/h1-5,13-14H,6-10H2
InChIKeyYPVZINOXTVKFHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1,2,5]Triazepane-5-carboxylic Acid Benzyl Ester – A Protected Seven-Membered Heterocycle for Drug-Discovery Building Blocks


[1,2,5]Triazepane-5-carboxylic acid benzyl ester (CAS 1208309‑22‑1, benzyl 1,2,5‑triazepane‑5‑carboxylate) is a mono‑protected seven‑membered heterocyclic scaffold containing three endocyclic nitrogen atoms. Its molecular formula is C₁₂H₁₇N₃O₂ (MW 235.28 g mol⁻¹) and it is commercially supplied at ≥98% purity . The benzyl ester at the 5‑position provides an orthogonal handle that can be removed by catalytic hydrogenation without disturbing acid‑labile groups, making the compound a strategically protected intermediate for sequential functionalization [1]. Unlike the widely used piperazine ring, the triazepane core offers three potential sites for derivatization, enabling access to a broader chemical space in early‑stage medicinal chemistry [2].

Why Substituting [1,2,5]Triazepane‑5‑carboxylic Acid Benzyl Ester with Other Triazepane Isomers or Piperazine Analogs Undermines Synthetic Utility


Regioisomeric triazepanes (e.g., 1,2,3‑ or 1,2,4‑triazepanes) and the smaller piperazine ring differ fundamentally in nitrogen count, placement, and conformational preferences. The [1,2,5] arrangement places three nitrogens in a 1,2‑ and 1,5‑relationship, enabling controlled, stepwise functionalization that is not possible with the two‑nitrogen piperazine core [1]. Equally critical, the benzyl ester protecting group is uniquely susceptible to neutral hydrogenolysis; substituting it with a tert‑butyl ester forces acid‑mediated cleavage that can degrade acid‑sensitive substrates [2]. Removing the benzyl group altogether (e.g., using 1‑Boc‑[1,2,5]triazepane) forfeits the ability to perform orthogonal deprotection and sequential derivatization, drastically curtailing synthetic versatility. These differences mean that downstream biological activity, physicochemical properties, and synthetic efficiency cannot be reproduced by simply interchanging seemingly related heterocycles [3].

Quantitative Differentiation Evidence for [1,2,5]Triazepane‑5‑carboxylic Acid Benzyl Ester Against Closest Analogs


Regioselective 5‑Position Arylation of 1‑Boc‑[1,2,5]triazepane Demonstrates Protection‑Dependent Functionalization Control

1‑Boc‑[1,2,5]triazepane (3a), obtained by hydrogenolytic removal of the benzyl ester from the fully protected precursor 2a, undergoes exclusive N‑arylation at the 5‑position when treated with 4‑fluoronitrobenzene and Hünig’s base in acetonitrile. In contrast, the 1,5‑di‑Boc‑protected triazepane (7) reacts under Pd‑catalyzed conditions to give exclusively 2‑arylated product 9 [1]. This inversion of regioselectivity is a direct consequence of the protection pattern: the benzyl‑ester‑derived mono‑Boc intermediate 2a is the essential precursor that ultimately delivers the 5‑arylated building block, whereas the all‑Boc system diverts reactivity to the 2‑position.

Regioselective synthesis Heterocycle functionalization Medicinal chemistry building blocks

Triazepane‑Containing Oxazolidinone Antibiotics Deliver 8‑Fold Lower MIC and 2.8‑Fold Lower ED₅₀ Than Linezolid Against MRSA

When the morpholine ring of linezolid is replaced by a [1,2,5]triazepane moiety, the resulting oxazolidinone analogue 10a exhibits an MIC of 0.25 µg mL⁻¹ against methicillin‑resistant Staphylococcus aureus SR3637, compared with 2 µg mL⁻¹ for linezolid – an 8‑fold improvement [1]. In a murine systemic infection model, the intravenous ED₅₀ of 10a is 0.77 mg kg⁻¹ dose⁻¹, whereas linezolid requires 2.13 mg kg⁻¹ dose⁻¹, representing a 2.8‑fold gain in in vivo potency [1]. The [1,2,5]triazepane scaffold is the structural feature that enables this enhanced potency, underscoring the value of procuring the triazepane core for antibacterial drug‑discovery programs.

Antibacterial agents Oxazolidinones Methicillin‑resistant Staphylococcus aureus

Computed LogP and TPSA Differentiate [1,2,5]Triazepane‑5‑carboxylic Acid Benzyl Ester from the Six‑Membered Piperazine Analog

The benzyl ester of [1,2,5]triazepane has a computed LogP of 0.733 and a topological polar surface area (TPSA) of 53.6 Ų . By comparison, the six‑membered analog benzyl piperazine‑1‑carboxylate (CAS 31166‑81‑3) shows a LogP of approximately 1.6 and a TPSA of 29.5 Ų [1]. The triazepane ester is therefore roughly 0.9 log units less lipophilic and has 24.1 Ų greater polar surface area. Both values fall within the favourable range for oral bioavailability (LogP < 5, TPSA < 140 Ų), but the lower lipophilicity and higher hydrogen‑bonding capacity of the triazepane may translate into improved solubility and reduced off‑target binding.

Physicochemical properties Drug‑likeness LogP

Orthogonal Hydrogenolytic Cleavage of the Benzyl Ester Enables Stepwise Deprotection Strategies Not Possible with All‑Boc‑Protected Triazepanes

Catalytic hydrogenation (10% Pd/C, H₂, EtOH) cleanly removes the benzyl ester of [1,2,5]triazepane‑5‑carboxylic acid benzyl ester while leaving Boc groups intact, as demonstrated by the quantitative conversion of 2a to 3a [1]. In the fully Boc‑protected triazepane 7, both Boc groups are cleaved simultaneously under acidic conditions (e.g., TFA), precluding selective deprotection. This orthogonality – neutral hydrogenolysis vs. acid‑mediated cleavage – allows the benzyl ester to function as a temporary protecting group in multi‑step syntheses, a capability that is absent in all‑Boc systems [2].

Protecting‑group strategy Orthogonal deprotection Solid‑phase synthesis

High‑Value Application Scenarios for [1,2,5]Triazepane‑5‑carboxylic Acid Benzyl Ester


Synthesis of Oxazolidinone Antibacterial Agents with Superior Anti‑MRSA Potency

Medicinal chemistry teams developing next‑generation oxazolidinones can employ [1,2,5]triazepane‑5‑carboxylic acid benzyl ester as the key intermediate for constructing the triazepane C‑ring. The resulting analogues (e.g., compound 10a) have demonstrated 8‑fold lower MIC values and 2.8‑fold lower ED₅₀ than linezolid in MRSA models [1]. The benzyl ester enables orthogonal deprotection, facilitating the attachment of the A‑ring pharmacophore without exposing sensitive functional groups to acidic conditions.

Construction of Regioselectively Functionalized Triazepane Libraries for SAR Exploration

The compound serves as the starting point for preparing 1‑Boc‑[1,2,5]triazepane (3a), which undergoes exclusive 5‑position arylation. By contrast, the corresponding 1,5‑di‑Boc derivative directs arylation to the 2‑position [1]. This protection‑dependent control of regiochemistry allows parallel library synthesis where different substitution patterns are accessed from a single precursor, greatly accelerating hit‑to‑lead optimization in drug‑discovery programs.

Scaffold‑Hopping from Piperazine to Triazepane for Physicochemical Property Tuning

When a piperazine‑containing lead compound suffers from high lipophilicity or limited solubility, procurement of the triazepane benzyl ester enables a scaffold‑hopping exercise. The computed LogP of the triazepane benzyl ester (0.733) is approximately 0.9 log units lower than that of the piperazine analog (LogP ~1.6), while the TPSA is 24 Ų higher [1]. These differences can translate into improved aqueous solubility, reduced hERG binding, and better overall pharmacokinetic profiles without sacrificing synthetic tractability.

Synthesis of DPP‑IV Inhibitor Candidates Incorporating a Triazepane Core

Patent literature and primary research have disclosed 1,2,5‑triazepane derivatives bearing β‑aminoacyl groups as potent DPP‑IV inhibitors for the treatment of type 2 diabetes [1]. The benzyl ester of [1,2,5]triazepane provides a protected entry point for constructing these biologically active molecules, allowing late‑stage deprotection and conjugation of the β‑aminoacyl pharmacophore under mild hydrogenolytic conditions.

Quote Request

Request a Quote for [1,2,5]Triazepane-5-carboxylic acid benzyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.